N-(2,5-dichlorophenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Overview
Description
N-(2,5-dichlorophenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C17H14Cl2N4O2 and its molecular weight is 377.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 376.0493811 g/mol and the complexity rating of the compound is 470. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Antimicrobial Activities
A study conducted by Bektaş et al. (2010) delves into the synthesis of novel 1,2,4-triazole derivatives and their antimicrobial activities. The synthesis process involved reactions of various ester ethoxycarbonylhydrazones with primary amines, leading to compounds with significant antimicrobial properties against various microorganisms. This research underscores the compound's potential in developing new antimicrobial agents (H. Bektaş, N. Karaali, D. Sahin, A. Demirbaş, S. Karaoglu, N. Demirbas, 2010).
Cytotoxic and Antibacterial Activities
Another research effort by Salehi et al. (2016) focused on synthesizing novel β-carboline derivatives possessing a 1,2,3-triazole ring, demonstrating cytotoxicity against cancer cell lines and excellent antibacterial activity. This highlights the compound's utility in cancer research and antibacterial drug development (P. Salehi, K. Babanezhad-Harikandei, M. Bararjanian, A. Al‐Harrasi, Mohammad-Ali Esmaeili, A. Aliahmadi, 2016).
Enzyme Inhibition
Research by Bekircan et al. (2015) explored the synthesis of novel heterocyclic compounds derived from triazole and their inhibition effects on enzymes like lipase and α-glucosidase. This study opens avenues for the compound's application in treating diseases related to enzyme dysfunction (O. Bekircan, S. Ülker, E. Menteşe, 2015).
Spectroscopic Properties and Antipathogenic Activity
Limban et al. (2011) synthesized thiourea derivatives, including compounds with dichlorophenyl substituents, characterized by their antipathogenic activity, particularly against strains known for biofilm growth. This research suggests the compound's potential in developing antimicrobial agents with antibiofilm properties (Carmen Limban, L. Marutescu, M. Chifiriuc, 2011).
Properties
IUPAC Name |
N-(2,5-dichlorophenyl)-1-(3-methoxyphenyl)-5-methyltriazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N4O2/c1-10-16(17(24)20-15-8-11(18)6-7-14(15)19)21-22-23(10)12-4-3-5-13(9-12)25-2/h3-9H,1-2H3,(H,20,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHCBGCOPMFNSNM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=CC=C2)OC)C(=O)NC3=C(C=CC(=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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